molecular formula C12H12N6 B4345198 1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B4345198
M. Wt: 240.26 g/mol
InChI Key: JBQRRNDMMOACRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methylbenzyl)-1H-pyrazol-4-yl]-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-methylbenzyl group enhances its chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-methylbenzylhydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Tetrazole Ring: The pyrazole derivative is then reacted with sodium azide and triethyl orthoformate under acidic conditions to introduce the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methylbenzyl)-1H-pyrazol-4-yl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Products with reduced functionalities.

    Substituted Derivatives: Products with various substituents on the tetrazole ring.

Scientific Research Applications

1-[1-(4-Methylbenzyl)-1H-pyrazol-4-yl]-1H-tetrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

  • 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-(4-Methylbenzyl)-4-(4-methylphenyl)-1H-pyrazole-3-carboxylate
  • 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride

Uniqueness: 1-[1-(4-Methylbenzyl)-1H-pyrazol-4-yl]-1H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications that similar compounds may not possess.

Properties

IUPAC Name

1-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-10-2-4-11(5-3-10)7-17-8-12(6-14-17)18-9-13-15-16-18/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQRRNDMMOACRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Reactant of Route 4
1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Reactant of Route 5
1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Reactant of Route 6
Reactant of Route 6
1-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.